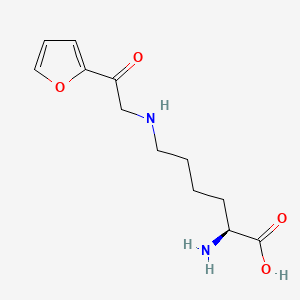

フューロシン

概要

説明

Epsilon-N-(2-furoyl-methyl)-L-lysine 2hcl is a compound that features a unique combination of an amino acid backbone and a furan ring

科学的研究の応用

Epsilon-N-(2-furoyl-methyl)-L-lysine 2hcl has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.

作用機序

Target of Action

Furosine, also known as (2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid or Epsilon-N-(2-furoyl-methyl)-L-lysine 2hcl, primarily targets the cells in the liver and kidneys . It has been shown to have a significant impact on kidney cells, particularly the Hek-293 cell line .

Mode of Action

Furosine interacts with its targets by inducing DNA damage and cell death . It has been observed to cause a significant reduction in cell viability and induce DNA damage in kidney cells at a concentration of 50 mg/L .

Biochemical Pathways

Furosine affects the RIPK1/RIPK3/MLKL pathway, which is involved in necroptosis, a form of programmed cell death . Furosine exposure leads to the activation of the upstream gene phospholipase A2 gamma (PLA2-3), which regulates the level of lysophosphatidylcholine 18:0 (LPC (18:0)) . This, in turn, activates the expression of RIPK1, RIPK3, P-MLKL, and inflammatory factors including tumor necrosis factor α (TNF-α) and interleukin (IL-1β), both in liver tissue and in primary hepatocytes .

Pharmacokinetics

It is known that furosine is a maillard reaction product, which are typically formed during the heat treatment of food . The absorption, distribution, metabolism, and excretion (ADME) properties of furosine, and their impact on its bioavailability, remain to be fully elucidated.

Result of Action

The action of furosine results in DNA damage and cell death, particularly in kidney cells . It causes inflammation and pathological changes in liver tissue, which can lead to hepatocyte toxicosis and liver damage .

Action Environment

The action of furosine can be influenced by environmental factors such as heat treatment during food processing . The extent of the Maillard reaction, which produces furosine, can vary significantly depending on the specific conditions of heat treatment . This can potentially influence the amount of furosine that is ingested and subsequently interacts with cells in the body.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Epsilon-N-(2-furoyl-methyl)-L-lysine 2hcl typically involves the coupling of a furan derivative with an amino acid. One common method involves the use of 2-furoic acid and an amino acid derivative under specific reaction conditions. For instance, the reaction can be carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave reactors has been explored to enhance reaction efficiency and yield. This method allows for the rapid heating of reactants, leading to faster reaction times and potentially higher yields .

化学反応の分析

Types of Reactions

Epsilon-N-(2-furoyl-methyl)-L-lysine 2hcl can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form different amide or ester derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and coupling reagents like EDC for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield furan-2-ylmethanol derivatives .

類似化合物との比較

Similar Compounds

(2S)-6-Amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid: This compound features a similar amino acid backbone but with a different aromatic ring structure.

(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid: Another similar compound with a different substitution pattern on the amino acid backbone.

Uniqueness

The uniqueness of Epsilon-N-(2-furoyl-methyl)-L-lysine 2hcl lies in its combination of a furan ring with an amino acid backbone.

特性

IUPAC Name |

(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c13-9(12(16)17)4-1-2-6-14-8-10(15)11-5-3-7-18-11/h3,5,7,9,14H,1-2,4,6,8,13H2,(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHPCDPFXQXCMV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CNCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(=O)CNCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19746-33-9 | |

| Record name | Furosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19746-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019746339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furosine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9XU89FM3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is furosine and how is it formed?

A: Furosine is an amino acid derivative formed during the early stages of the Maillard reaction. This reaction occurs when reducing sugars, like lactose or glucose, react with the amino acid lysine in the presence of heat. The initial product is a lactulosyllysine, which then degrades to form furosine during acid hydrolysis [, , , , , , ].

Q2: Why is furosine content important in food science?

A: Furosine is a valuable indicator of heat damage in processed foods. Elevated levels of furosine typically correlate with a decrease in protein quality, specifically the availability of the essential amino acid lysine [, , , , ].

Q3: What types of food products are commonly analyzed for furosine content?

A: Furosine analysis is frequently employed to assess the quality and processing conditions of various food products, including milk (pasteurized, UHT), milk powder, cheese, honey, royal jelly, infant cereals, jams, fruit-based infant foods, pasta, cooked ham, and breakfast cereals [, , , , , , , , , , , , , , , , ].

Q4: What analytical techniques are commonly employed for furosine determination?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, particularly UV detection, is the most widely used technique for furosine analysis [, , , , , , , , ]. Other methods include capillary electrophoresis (CE), ion-pair reversed-phase liquid chromatography (IP-RP HPLC), and stable-isotope dilution gas chromatography-mass spectrometry (GC-MS) [, , , , ].

Q5: How does the choice of hydrolysis conditions influence furosine analysis?

A: The concentration of hydrochloric acid (HCl) used during sample hydrolysis significantly affects the yield of furosine. Research suggests that 10M HCl with a protein-to-acid ratio of 1 mg/mL maximizes furosine formation [].

Q6: What factors can influence the formation of furosine during food processing?

A6: Several factors contribute to furosine formation, including:

- Heating Time and Temperature: Higher temperatures and prolonged heating times generally lead to increased furosine levels [, , , , ].

- Sugar Content: The presence of reducing sugars, such as lactose and glucose, is essential for the Maillard reaction to proceed and generate furosine [, , , , ].

- Protein Source and Concentration: The type and concentration of protein present in the food can influence furosine formation rates [, , ].

- Storage Conditions: Storage temperature and duration can impact furosine levels in processed foods. Elevated temperatures accelerate furosine formation during storage [, , , , ].

Q7: Can furosine content be used to differentiate between different milk processing methods?

A: Yes, furosine levels can help differentiate between milk treated with different heat intensities. For example, UHT milk typically exhibits higher furosine content compared to pasteurized milk due to the more intense heat treatment involved in UHT processing [, , , , ].

Q8: How does the addition of reconstituted milk powder affect the furosine content of milk?

A: Adding reconstituted milk powder to milk generally increases its furosine content. This is because milk powder undergoes heat treatment during its production, leading to some degree of Maillard reaction and furosine formation [, , ].

Q9: Is furosine a reliable indicator of honey freshness?

A: Research suggests that furosine can be a potential marker for assessing honey freshness. Freshly collected honey tends to have lower furosine content compared to honey that has been stored for longer periods or subjected to heat treatment [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide](/img/structure/B1212679.png)

![2H-Pyran-2-one,3-(hydroxymethyl)-4-methoxy-6-[(1R,2S,4aR,8aR)-1,2,4a,5,6,7,8,8a-octahydro-2-methyl-1-naphthalenyl]-](/img/structure/B1212681.png)